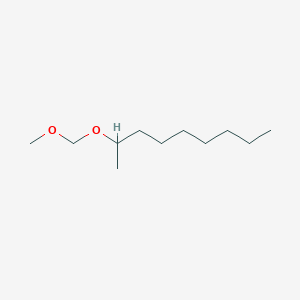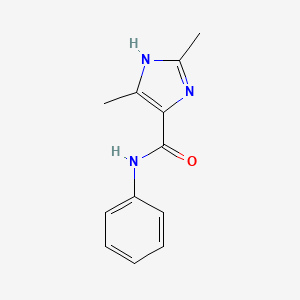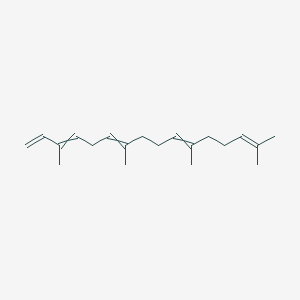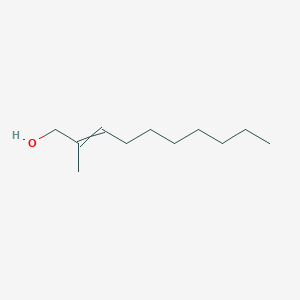![molecular formula C10H14N2O2 B14432258 Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester CAS No. 78823-56-0](/img/structure/B14432258.png)
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C_10H_14N_2O_2. It is also known by other names such as methyl 4-(dimethylamino)phenylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)aniline with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{4-(dimethylamino)aniline} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the reaction of 4-(dimethylamino)phenol with methyl isocyanate. This reaction is typically carried out under mild conditions and yields the desired carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production may also involve the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-(dimethylamino)aniline and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(dimethylamino)aniline and methanol.
Oxidation: N-oxides of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the nervous system.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Comparación Con Compuestos Similares
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be compared with other carbamate esters such as:
Methyl carbamate: A simpler carbamate ester with similar hydrolysis properties but different biological activity.
Ethyl carbamate: Another carbamate ester with distinct uses in the food and beverage industry.
Phenyl carbamate: Similar in structure but with a phenyl group instead of a dimethylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbamate esters.
Propiedades
| 78823-56-0 | |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)9-6-4-8(5-7-9)11-10(13)14-3/h4-7H,1-3H3,(H,11,13) |
Clave InChI |
OHNLVDYHOQNVTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
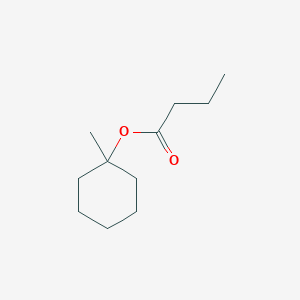
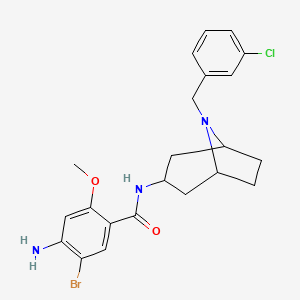

![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
